Mecamylamine hydrochloride can be synthesized through several methods, often involving the alkylation of amines or the use of bicyclic structures. One common synthesis route involves the reaction of 1,3-dimethyl-2-norbornylamine with alkyl halides under basic conditions to form the desired product. The synthesis parameters typically include:
The molecular structure of mecamylamine hydrochloride features a bicyclic framework with two fused cyclohexane rings. The key structural characteristics include:
Mecamylamine hydrochloride undergoes various chemical reactions typical for amines, including:
Mecamylamine hydrochloride exerts its effects primarily through antagonism of nicotinic acetylcholine receptors located in both peripheral and central nervous systems. This mechanism can be summarized as follows:
Mecamylamine hydrochloride possesses several notable physical and chemical properties:
The applications of mecamylamine hydrochloride extend across various fields:
Mecamylamine hydrochloride (chemical name: N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride) was first developed by Merck & Co. in the 1950s as an orally active ganglionic blocker. Marketed under trade names Inversine® and Vecamyl®, it represented a breakthrough in hypertension management by selectively inhibiting nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. This mechanism reduced sympathetic outflow, leading to reliable blood pressure control. By 1955, it received FDA approval and became a frontline antihypertensive therapy for severe or treatment-resistant cases [1] [9].
Structurally distinct from earlier quaternary ammonium compounds (e.g., hexamethonium), mecamylamine’s secondary aliphatic amine configuration enabled superior oral bioavailability (near-complete gastrointestinal absorption) and blood-brain barrier penetration. This later proved pivotal for its CNS applications. However, its non-selective ganglionic blockade caused dose-limiting peripheral side effects, including constipation, urinary retention, and orthostatic hypotension. These adverse events occurred at typical antihypertensive doses (30–90 mg/day) and contributed to declining use after the 1960s [1] [2] [9].
The drug remained commercially available but niche until 2009, when Merck’s successor, Targacept Inc., voluntarily withdrew it from the U.S. market. This decision reflected mecamylamine’s unfavorable risk-benefit profile compared to modern antihypertensives (e.g., ACE inhibitors, calcium channel blockers), rather than safety or efficacy failures. Withdrawal was unrelated to emergent toxicity but aligned with declining prescriptions due to tolerability issues at therapeutic doses [1] [9].
Table 1: Key Events in Mecamylamine's Initial Commercialization
Year | Event | Entity Involved |
---|---|---|
1950s | Initial development and launch as Inversine® | Merck & Co. |
1996 | Asset sold to Layton BioScience | Merck & Co. |
2002 | Acquisition by Targacept for CNS repurposing | Layton BioScience |
2009 | Voluntary U.S. market withdrawal | Targacept |
2013 | Relaunch as Vecamyl® for hypertension | Manchester Pharmaceuticals |
2014 | Rights acquisition | Turing Pharmaceuticals |
Following its 1996 divestment by Merck, mecamylamine underwent strategic repositioning:
Table 2: Key Entities in Mecamylamine's Repurposing Journey
Entity | Role | Therapeutic Focus |
---|---|---|
Layton BioScience | Acquired asset from Merck (1996) | Initial CNS investigation |
Targacept | Developed TC-5214 (S-mecamylamine); conducted Phase II/III depression trials | CNS disorders (depression, addiction) |
Manchester Pharmaceuticals | Relaunched mecamylamine as Vecamyl® (2013) | Hypertension |
Turing Pharmaceuticals | Acquired rights from Retrophin (2014) | Hypertension/CNS portfolio |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7